molecular formula C4H9ClO2 B13727360 (R)-tetrahydrofuran-3-ol hydrochloride

(R)-tetrahydrofuran-3-ol hydrochloride

Cat. No.: B13727360
M. Wt: 124.56 g/mol
InChI Key: SPWHBVXUIQJHAA-PGMHMLKASA-N
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Description

(R)-Tetrahydrofuran-3-ol hydrochloride is a chiral compound derived from tetrahydrofuran (THF), a saturated oxygen-containing heterocycle. The hydrochloride salt enhances its stability and solubility, making it valuable in pharmaceutical and chemical synthesis. The (R)-enantiomer is specifically recognized for its stereochemical influence in drug design, particularly in nucleoside analogs and enzyme inhibitors. While the free alcohol form, (R)-tetrahydrofuran-3-ol, is documented (CAS 86087-24-3) , its hydrochloride derivative is often utilized in reactions requiring improved handling or ionic reactivity.

Properties

Molecular Formula

C4H9ClO2

Molecular Weight

124.56 g/mol

IUPAC Name

(3R)-oxolan-3-ol;hydrochloride

InChI

InChI=1S/C4H8O2.ClH/c5-4-1-2-6-3-4;/h4-5H,1-3H2;1H/t4-;/m1./s1

InChI Key

SPWHBVXUIQJHAA-PGMHMLKASA-N

Isomeric SMILES

C1COC[C@@H]1O.Cl

Canonical SMILES

C1COCC1O.Cl

Origin of Product

United States

Preparation Methods

Reduction and Hydrolysis Approach (Patent-Based Method)

A patented process (WO2016021192A1) describes a multi-step synthesis of (S)-tetrahydrofuran-3-yl hydrazine hydrochloride, which is closely related to (R)-tetrahydrofuran-3-ol hydrochloride in terms of synthetic intermediates and conditions. The key steps relevant to the preparation of the hydrochloride salt include:

  • Step 1: Reduction of a precursor compound (formula II) to yield an intermediate (formula III).
  • Step 2: Reaction of the intermediate under acidic conditions to form a protected hydrazine compound.
  • Step 3: Hydrolysis or hydrogenation of the protected compound to yield the free hydrazine or alcohol.
  • Step 4: Treatment with concentrated hydrochloric acid at low temperature (0–10°C), followed by stirring and gradual warming to 20–25°C.
  • Step 5: Isolation of the hydrochloride salt by cooling, filtration, and washing with chilled solvents such as isopropyl alcohol.

Example Data (from patent):

Step Reagents/Conditions Temperature (°C) Time Yield/Notes
Reduction Precursor compound II, reducing agent Not specified Not specified Produces intermediate III
Acidic treatment Concentrated HCl, methanol solvent 0–10 initially 30 min + 20 hr stirring Reaction completion monitored by TLC
Isolation Cooling to -15 to -5, filtration, washing -15 to -5 1 hr stirring Solid hydrochloride salt obtained

This method emphasizes careful temperature control and solvent manipulation to optimize yield and purity of the hydrochloride salt.

Chiron Approach Using Sugar Derivatives (Research Article)

An advanced enantioselective synthesis approach utilizes commercially available sugar derivatives (e.g., 1,2-O-isopropylidene-α-D-xylofuranose or 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) as chiral starting materials to access optically pure tetrahydrofuran derivatives, including (R)-tetrahydrofuran-3-ol.

Key steps in this carbohydrate-based synthesis include:

  • Selective protection of hydroxyl groups (e.g., benzoylation)
  • Oxidation (Swern oxidation) to ketones
  • Wittig or Horner-Wadsworth-Emmons olefination to introduce unsaturation
  • Catalytic hydrogenation for stereoselective reduction of double bonds
  • Lewis acid-catalyzed formation of γ-lactone intermediates
  • Baeyer–Villiger oxidation and subsequent hydrolysis to form bicyclic acetals
  • Final reduction and acidic hydrolysis to yield the (R)-tetrahydrofuran-3-ol

Summary of yields and conditions from the research:

Step Reagents/Conditions Yield (%) Notes
Benzoylation of primary alcohol Benzoyl chloride, pyridine, DMAP, CH2Cl2, 0°C, 30 min 95 High selectivity and yield
Swern oxidation Oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 to 0°C Not specified Converts alcohol to ketone
Wittig olefination (Carbethoxy-methylene)triphenylphosphorane, CH2Cl2 85 (over 2 steps) Produces α,β-unsaturated ester
Catalytic hydrogenation 10% Pd/C, ethanol, H2 balloon, 23°C 96 Stereoselective saturation
Lewis acid-catalyzed lactone formation BF3·OEt2, Et3SiH, CH2Cl2, -78 to 23°C, 6 h 87 Formation of bicyclic lactone
Hydrolysis of benzoate ester K2CO3, MeOH, 23°C, 15 min 85 Deprotection step
Baeyer–Villiger oxidation m-CPBA, 0°C, 2 h Not specified Oxidation to lactone
Final reduction and hydrolysis LiAlH4, THF, -78 to 23°C; then aqueous HCl 63 Yields optically pure (R)-tetrahydrofuran-3-ol

This chiron approach delivers high enantiomeric purity (up to 99% ee) and is scalable, making it suitable for pharmaceutical applications such as the synthesis of HIV protease inhibitors like darunavir.

Comparative Table of Preparation Methods

Method Starting Material Key Steps Yield Range (%) Enantiomeric Purity Scalability Reference
Patent Reduction/HCl Treatment Protected hydrazine derivative Reduction, acid hydrolysis, salt formation Not fully detailed Not specified Industrial
Chiron Sugar-Derived Synthesis 1,2-O-isopropylidene sugars Protection, oxidation, olefination, hydrogenation, lactone formation, reduction 60–95 Up to 99% ee High

Research Discoveries and Notes

  • The patented method provides a robust industrial route for producing hydrochloride salts of tetrahydrofuran derivatives with good control over reaction conditions and isolation techniques.
  • The chiron approach leverages the inherent chirality of sugar derivatives, allowing for precise stereochemical control and high optical purity, which is critical for pharmaceutical applications.
  • Hydrogenation and Baeyer–Villiger oxidation are pivotal steps in controlling the stereochemistry and functionalization of the tetrahydrofuran ring.
  • The use of Lewis acids and selective protecting groups enables efficient formation of bicyclic intermediates that facilitate the synthesis of complex tetrahydrofuran structures.
  • Analytical methods such as thin-layer chromatography (TLC) and chiral HPLC are essential for monitoring reaction progress and assessing enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-tetrahydrofuran-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: Further reduction can lead to the formation of tetrahydrofuran.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxotetrahydrofuran or 3-formyltetrahydrofuran.

    Reduction: Formation of tetrahydrofuran.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis
(R)-tetrahydrofuran-3-ol hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of antiretroviral drugs such as amprenavir and fosamprenavir, which are used in the treatment of HIV/AIDS. Its structural properties facilitate the formation of complex molecules essential for these medications .

1.2 Synthesis of Chemotherapeutic Agents
The compound is also utilized in synthesizing various chemotherapeutic agents. For instance, reactions involving this compound have led to the development of platinum-based drugs, including analogs of cisplatin, which are important in cancer treatment . The ability to modify its structure allows for the creation of derivatives that enhance therapeutic efficacy.

Chemical Intermediates

2.1 Production of Tetrahydrofuran Derivatives
this compound can be converted into numerous tetrahydrofuran derivatives that have diverse applications in organic synthesis. These derivatives often serve as intermediates for other chemical compounds with pharmaceutical significance, such as tetrahydrofuran-3-one and 3-aminotetrahydrofuran .

2.2 Use in Fuel Additives
Research indicates that small amounts of nitrate esters derived from this compound can improve the cetane number of diesel fuel. This enhancement can lead to better combustion properties and reduced emissions .

Case Studies

3.1 Synthesis Pathways
A study highlighted a synthetic pathway involving this compound that resulted in novel tetrahydrofuropyran derivatives with significant cytotoxicity against various tumor cell lines. This research underscores the compound's potential in developing new anticancer therapies .

3.2 Environmental Impact Studies
Another research effort examined the degradation pathways of tetrahydrofuran derivatives, including this compound, by microbial strains. This study is crucial for understanding the environmental implications and biodegradability of these compounds .

Summary Table of Applications

Application AreaSpecific UsesExamples/Notes
Pharmaceutical SynthesisAntiretroviral drugsAmprenavir, Fosamprenavir
ChemotherapyPlatinum-based drugsCisplatin analogs
Chemical IntermediatesTetrahydrofuran derivativesTetrahydrofuran-3-one, 3-aminotetrahydrofuran
Fuel AdditivesCetane number enhancementNitrate esters from (R)-tetrahydrofuran-3-ol
Environmental StudiesMicrobial degradationBiodegradation pathways involving THF derivatives

Mechanism of Action

The mechanism of action of ®-tetrahydrofuran-3-ol hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations. In medicinal chemistry, its mechanism may involve interaction with molecular targets such as receptors or enzymes, leading to desired therapeutic effects. The exact pathways and molecular targets can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of (R)-tetrahydrofuran-3-ol hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Stereochemistry
This compound Not explicitly provided<sup>†</sup> C₄H₈ClO₂ 138.56 (calc.) -OH at C3, HCl salt (R)-configuration at C3
Rel-(3R,4R)-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride 2094653-70-8 C₅H₁₁ClNO₂ 153.61 -OH at C3, -CH₂NH₂ at C4, HCl salt (3R,4R)-relative configuration
(R)-N-Methyltetrahydrofuran-3-amine hydrochloride 1292324-63-0 C₅H₁₂ClNO 137.61 -NHCH₃ at C3, HCl salt (R)-configuration at C3
(R)-Azepan-3-ol hydrochloride 1956435-25-8 C₆H₁₄ClNO 151.64 Seven-membered azepane ring, -OH at C3, HCl salt (R)-configuration at C3
3-(Aminomethyl)tetrahydrofuran-3-ol Hydrochloride 1803606-27-0 C₅H₁₁ClNO₂ 153.61 -OH and -CH₂NH₂ at C3, HCl salt Not specified

<sup>†</sup>Derived from (R)-tetrahydrofuran-3-ol (CAS 86087-24-3) via protonation .

Key Observations:
  • Substituent Diversity: The primary variations lie in substituent type (e.g., -OH, -NH₂, -NHCH₃) and position (C3 vs. C4). For instance, the Rel-(3R,4R) compound has an aminomethyl group at C4, distinguishing it from the C3-functionalized analogs .
  • Ring Size : (R)-Azepan-3-ol hydrochloride features a seven-membered azepane ring, offering distinct conformational flexibility compared to the five-membered THF analogs .
  • Stereochemical Impact : The (R)-configuration at C3 in the parent compound is critical for chiral recognition in biological systems, whereas the Rel-(3R,4R) compound’s activity may depend on dual stereocenters .

Physical and Spectroscopic Data

  • Melting Points: Limited data are available, though compound 20 (a THF-derived nucleoside) melts at 166–168°C .
  • NMR Trends : ¹H NMR spectra for THF derivatives typically show signals between δ 3.7–4.1 ppm (THF ring protons) and δ 5.5–6.5 ppm (hydroxyl/amine protons) .
  • Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 313.0891 for compound 20) .

Q & A

Q. How can researchers validate the accuracy of computational models predicting the reactivity of this compound?

  • Methodological Answer :
  • Compare density functional theory (DFT)-calculated transition states with experimental kinetic isotope effects (KIE).
  • Validate docking simulations (e.g., in enzyme-mediated reactions) using site-directed mutagenesis data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.